molecular formula C21H40O4 B14646367 8-Acetyl-12-hydroxynonadecanoic acid CAS No. 54314-98-6

8-Acetyl-12-hydroxynonadecanoic acid

Cat. No.: B14646367
CAS No.: 54314-98-6
M. Wt: 356.5 g/mol
InChI Key: CTAWNNLCPLSSPB-UHFFFAOYSA-N
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Description

8-Acetyl-12-hydroxynonadecanoic acid is a chemical compound with the molecular formula C21H40O4 It is a fatty acid derivative that features both an acetyl group and a hydroxyl group on a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-12-hydroxynonadecanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.

    Hydroxylation: Introduction of a hydroxyl group at the 12th carbon position. This can be achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Acetylation: The hydroxylated intermediate is then acetylated at the 8th carbon position using acetic anhydride (CH3CO)2O in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Hydroxylation: Utilizing continuous flow reactors to introduce the hydroxyl group efficiently.

    Batch Acetylation: Conducting the acetylation step in large batch reactors to ensure uniformity and high yield.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-12-hydroxynonadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent (CrO3 in H2SO4).

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Jones reagent, room temperature.

    Reduction: LiAlH4, anhydrous ether, reflux.

    Substitution: SOCl2, pyridine, room temperature.

Major Products Formed

    Oxidation: 8-Keto-12-hydroxynonadecanoic acid.

    Reduction: 8-Hydroxy-12-hydroxynonadecanoic acid.

    Substitution: 8-Chloro-12-hydroxynonadecanoic acid.

Scientific Research Applications

8-Acetyl-12-hydroxynonadecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and as a potential biomarker for certain diseases.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of 8-Acetyl-12-hydroxynonadecanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase.

    Pathways: It can influence pathways related to lipid biosynthesis and degradation, potentially affecting cellular energy balance and membrane composition.

Comparison with Similar Compounds

Similar Compounds

    8-Acetyl-12-hydroxyheptadecanoic acid: Similar structure but with a shorter carbon chain.

    8-Acetyl-12-hydroxyhexadecanoic acid: Another similar compound with an even shorter carbon chain.

Uniqueness

8-Acetyl-12-hydroxynonadecanoic acid is unique due to its specific carbon chain length and the presence of both acetyl and hydroxyl functional groups, which confer distinct chemical and biological properties compared to its shorter-chain analogs.

Properties

CAS No.

54314-98-6

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

8-acetyl-12-hydroxynonadecanoic acid

InChI

InChI=1S/C21H40O4/c1-3-4-5-6-10-15-20(23)16-12-14-19(18(2)22)13-9-7-8-11-17-21(24)25/h19-20,23H,3-17H2,1-2H3,(H,24,25)

InChI Key

CTAWNNLCPLSSPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCC(CCCCCCC(=O)O)C(=O)C)O

Origin of Product

United States

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